1-[4-(1,2-Benzothiazol-3-yl)piperazin-1-yl]prop-2-en-1-one
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Description
The compound “1-[4-(1,2-Benzothiazol-3-yl)piperazin-1-yl]prop-2-en-1-one” is a structurally modified 3-(piperazin-1-yl)-1,2-benzothiazole derivative . It has been synthesized through a multi-step procedure . The benzothiazole cores are considered as important classes of nitrogen heteroarenes and possess substantial biological related properties .
Synthesis Analysis
The synthesis of this compound was carried out under optimized copper catalyst copper(II) sulfate pentahydrate/sodium ascorbate, t-BuOH/water (1:1, v/v) to afford the regioselective 1,4-disubstituted 1,2,3-triazole isomer . The reactions were greatly accelerated using microwave irradiation .Molecular Structure Analysis
The new designed 1,2,3-triazole was fully characterized by IR, NMR, MS spectral data and X-ray diffraction . The crystal structure demonstrated a conventional chair conformation for the piperazine ring .Chemical Reactions Analysis
The compound was synthesized through the click cyclocondensation of 2-azido-1-(4-(benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone with phenyl acetylene . The reactions were greatly accelerated using microwave irradiation .Physical And Chemical Properties Analysis
The compound has a molecular formula of C18H16N4S2 and a molecular weight of 352.48 . It has a melting point of 117-119°C, a predicted boiling point of 444.5±45.0 °C, and a predicted density of 1.406±0.06 g/cm3 . It is slightly soluble in chloroform, DMSO, ethyl acetate, and methanol .Mechanism of Action
properties
IUPAC Name |
1-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3OS/c1-2-13(18)16-7-9-17(10-8-16)14-11-5-3-4-6-12(11)19-15-14/h2-6H,1,7-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKMVDXZDGUWCFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCN(CC1)C2=NSC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(1,2-Benzothiazol-3-yl)piperazin-1-yl]prop-2-en-1-one |
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